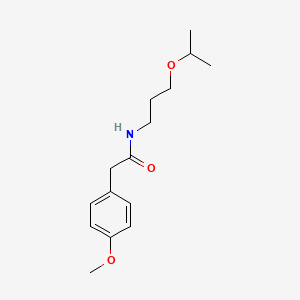
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to improve endurance and increase fat metabolism in animal models. In recent years, GW501516 has gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to enhance physical performance.
Mecanismo De Acción
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. PPARδ activation leads to an increase in the expression of genes involved in fatty acid oxidation and energy expenditure, which in turn leads to an increase in endurance and fat metabolism.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to increase endurance, reduce body fat, improve insulin sensitivity, and increase HDL cholesterol levels. Additionally, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. Additionally, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the regulation of lipid and glucose metabolism. However, one limitation is that it has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Direcciones Futuras
There are a number of future directions for the study of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the potential therapeutic applications of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide in the treatment of metabolic and cardiovascular diseases. Additionally, there is interest in the potential use of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide as a performance-enhancing drug, although its use in this context is currently prohibited by most sports organizations. Further research is needed to fully understand the long-term safety and efficacy of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide in humans, as well as its potential therapeutic applications.
Métodos De Síntesis
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be produced through a multi-step process involving the reaction of various chemical reagents. The synthesis of N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide typically involves the condensation of 4-methoxyphenylacetic acid with 3-isopropoxypropylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amide is then treated with a dehydrating agent such as thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide has been extensively studied in animal models and has shown promising results in the treatment of metabolic and cardiovascular diseases. In a study conducted on obese rhesus monkeys, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide was found to improve insulin sensitivity and reduce triglyceride levels. In another study, N-(3-isopropoxypropyl)-2-(4-methoxyphenyl)acetamide was shown to increase high-density lipoprotein (HDL) cholesterol levels in mice, which is associated with a reduced risk of cardiovascular disease.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)19-10-4-9-16-15(17)11-13-5-7-14(18-3)8-6-13/h5-8,12H,4,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMIKFGIFHJQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B4893372.png)
![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)

![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)
![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)